(Trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonic acid
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Overview
Description
(Trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonic acid is an organic compound known for its unique structure and potential applications in various scientific fields. This compound features a cyclohexyl ring substituted with a methanesulfonic acid group and a pyrrolo[2,3-d]pyrimidine moiety, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonic acid typically involves multiple steps. One common approach includes the following steps:
Formation of the pyrrolo[2,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Substitution on the cyclohexyl ring: The cyclohexyl ring is functionalized with a methanesulfonic acid group through a substitution reaction.
Coupling reaction: The pyrrolo[2,3-d]pyrimidine core is coupled with the substituted cyclohexyl ring using a suitable coupling agent.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
(Trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The methanesulfonic acid group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(Trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. For instance, it may act as a kinase inhibitor, affecting signal transduction pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Potassium (trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonate: A similar compound with a potassium ion instead of a methanesulfonic acid group.
N-Methyl-1-(trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonamide: Another related compound with a methanesulfonamide group.
Uniqueness
The uniqueness of (Trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonic acid lies in its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a cyclohexyl ring, methanesulfonic acid group, and pyrrolo[2,3-d]pyrimidine moiety makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H20N4O3S |
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Molecular Weight |
324.40 g/mol |
IUPAC Name |
[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methanesulfonic acid |
InChI |
InChI=1S/C14H20N4O3S/c1-18(14-12-6-7-15-13(12)16-9-17-14)11-4-2-10(3-5-11)8-22(19,20)21/h6-7,9-11H,2-5,8H2,1H3,(H,15,16,17)(H,19,20,21) |
InChI Key |
BFIFNQGVAXIDHT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCC(CC1)CS(=O)(=O)O)C2=NC=NC3=C2C=CN3 |
Origin of Product |
United States |
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